Butoxyacetic acid
Overview
Description
Butoxyacetic acid, also known as 2-butoxyacetic acid, is an aliphatic organic compound with the molecular formula C6H12O3. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents such as alcohols, ethers, and esters. This compound is primarily used as a biocide and has various applications in industrial and laboratory settings .
Biochemical Analysis
Biochemical Properties
Butoxyacetic acid plays a crucial role in biochemical reactions, particularly in the metabolism of glycol ethers. It is known to interact with several enzymes and proteins. For instance, this compound is a product of the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . These interactions are essential for the detoxification and elimination of glycol ethers from the body. Additionally, this compound can bind to hemoglobin, altering its function and leading to hemolysis in certain species .
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. In erythrocytes, it causes changes in cell deformability, swelling, and hemolysis, particularly in rat red blood cells . Human red blood cells are relatively resistant to these effects, but high concentrations of this compound can still lead to a loss of deformability and increased osmotic fragility . These cellular effects are indicative of the compound’s impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular membranes and proteins. It is known to inhibit certain enzymes, such as alcohol dehydrogenase, which is involved in the metabolism of glycol ethers . This compound also affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses and cell cycle regulation . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors . Long-term exposure to this compound in vitro has been shown to cause persistent changes in cellular function, including alterations in red blood cell deformability and increased osmotic fragility . These temporal effects highlight the importance of considering exposure duration in toxicity studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild hemolysis and changes in red blood cell deformability . At high doses, this compound can lead to severe hemolysis, organ damage, and even death . These dosage-dependent effects are critical for understanding the compound’s toxicity and establishing safe exposure limits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of glycol ethers. It is produced through the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . The compound is further metabolized and excreted in the urine as this compound and its conjugates . These metabolic pathways are essential for the detoxification and elimination of glycol ethers from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cellular membranes and bind to proteins such as hemoglobin . The compound is also transported in the bloodstream and excreted in the urine . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and toxicity.
Subcellular Localization
This compound is primarily localized in the cytoplasm and can interact with cellular organelles such as the endoplasmic reticulum and mitochondria . These interactions can affect the compound’s activity and function, leading to changes in cellular metabolism and oxidative stress responses. The subcellular localization of this compound is an important factor in its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxyacetic acid can be synthesized through the reaction of butanol with chloroacetic acid in the presence of a base. The reaction proceeds as follows:
CH3CH2CH2CH2OH+ClCH2COOH→CH3CH2CH2CH2OCH2COOH+HCl
This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of butyl glycidyl ether or 2-butoxyethanol. These compounds are metabolized to this compound through enzymatic processes in biological systems .
Chemical Reactions Analysis
Types of Reactions: Butoxyacetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives.
Reduction: It can be reduced to form butoxyethanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products:
Oxidation: Produces this compound derivatives.
Reduction: Produces butoxyethanol.
Substitution: Produces substituted this compound derivatives.
Scientific Research Applications
Butoxyacetic acid has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is studied for its effects on biological systems, particularly its role as a metabolite of butyl glycidyl ether and 2-butoxyethanol.
Medicine: Research focuses on its toxicological effects and potential therapeutic applications.
Industry: It is used as a biocide and in the production of various industrial chemicals
Mechanism of Action
Butoxyacetic acid exerts its effects primarily through its role as a metabolite of butyl glycidyl ether and 2-butoxyethanol. It is responsible for the hemolysis of red blood cells, which occurs through the disruption of cell membranes. The precise molecular targets and pathways involved in this process are still under investigation, but it is known that this compound can cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Butyl glycidyl ether: Metabolized to butoxyacetic acid.
2-Butoxyethanol: Also metabolized to this compound.
Ethylene glycol monobutyl ether: Shares similar properties and applications
Uniqueness: this compound is unique in its specific role as a metabolite responsible for hemolysis. Its ability to disrupt cell membranes and cause oxidative stress distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-butoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQOASGWDCBKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56637-93-5 (hydrochloride salt) | |
Record name | n-Butoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0050392 | |
Record name | 2-Butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-93-0 | |
Record name | Butoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2516-93-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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